molecular formula C22H27N3O3 B279243 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide

2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide

Numéro de catalogue B279243
Poids moléculaire: 381.5 g/mol
Clé InChI: PGPKOHGYXUYHDQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mécanisme D'action

2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide works by selectively inhibiting BTK, which is a key enzyme in the B-cell receptor signaling pathway. By blocking BTK, 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide prevents the activation of downstream signaling pathways that are critical for the survival and proliferation of B-cells. This ultimately leads to the death of malignant B-cells.
Biochemical and Physiological Effects
In preclinical studies, 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies. 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide has also been shown to inhibit the proliferation and migration of B-cells, as well as the production of cytokines and chemokines that promote inflammation and tumor growth.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide is its selectivity for BTK, which reduces the risk of off-target effects. Additionally, 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide has shown potent anti-tumor activity in preclinical models of B-cell malignancies, suggesting that it may be an effective therapy for these diseases. However, one limitation of 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide is that it has not yet been extensively tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.

Orientations Futures

There are several potential future directions for research on 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide. One area of interest is the development of combination therapies that include 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide and other targeted agents, such as inhibitors of the PI3K/AKT/mTOR pathway. Another area of interest is the evaluation of 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide in other types of B-cell malignancies, such as mantle cell lymphoma and Waldenström macroglobulinemia. Additionally, further studies are needed to fully understand the safety and efficacy of 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide in humans, particularly in the context of combination therapies.

Méthodes De Synthèse

The synthesis of 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The process typically involves the use of various reagents and catalysts, as well as purification steps to remove impurities and ensure the purity of the final product.

Applications De Recherche Scientifique

2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In these models, 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide has also been shown to have a favorable safety profile in preclinical studies.

Propriétés

Nom du produit

2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide

Formule moléculaire

C22H27N3O3

Poids moléculaire

381.5 g/mol

Nom IUPAC

2-methyl-N-[2-(3-morpholin-4-ylpropylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C22H27N3O3/c1-17-7-2-3-8-18(17)22(27)24-20-10-5-4-9-19(20)21(26)23-11-6-12-25-13-15-28-16-14-25/h2-5,7-10H,6,11-16H2,1H3,(H,23,26)(H,24,27)

Clé InChI

PGPKOHGYXUYHDQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NCCCN3CCOCC3

SMILES canonique

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NCCCN3CCOCC3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.